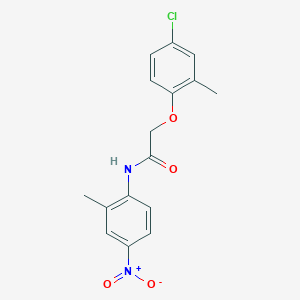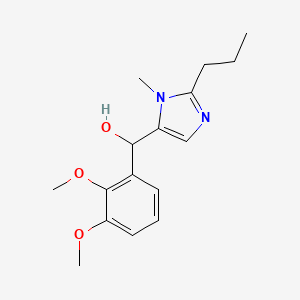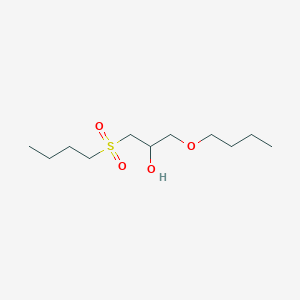
2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide, also known as NMBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of N-nitrosamines, which are known to be carcinogenic. However, NMBA has been found to have unique properties that make it a valuable tool in various fields of research.
作用機序
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide is not well understood. However, it is believed to act as a nitrosating agent, which can lead to the formation of DNA adducts and the activation of various signaling pathways.
Biochemical and Physiological Effects
2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to induce DNA damage and oxidative stress in cells. It has also been found to cause apoptosis and cell cycle arrest in various cell lines.
実験室実験の利点と制限
One of the main advantages of using 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide in lab experiments is its ability to induce DNA damage and oxidative stress in cells, which can be useful in studying the mechanisms of action of various drugs. However, one of the limitations of using 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide is its potential carcinogenicity, which can pose a risk to researchers working with the compound.
将来の方向性
There are several future directions for the use of 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide in scientific research. One of the areas of interest is the development of novel compounds that can target specific signaling pathways in cancer cells. Another area of interest is the study of the effects of 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide on the immune system and its potential use in immunotherapy.
In conclusion, 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide, or 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide, is a valuable tool in various fields of scientific research. Its ability to induce DNA damage and oxidative stress in cells makes it a useful compound for studying the mechanisms of action of various drugs. However, its potential carcinogenicity highlights the importance of proper safety measures when working with the compound.
合成法
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide involves the reaction of 2-(4-chloro-2-methylphenoxy)acetic acid with 2-methyl-4-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place in an organic solvent such as dichloromethane or chloroform and yields 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide as a white crystalline solid.
科学的研究の応用
2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has been used in various fields of scientific research, including chemistry, biochemistry, and pharmacology. It has been found to be a useful tool in the synthesis of novel compounds and in the study of the mechanisms of action of various drugs.
特性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-8-13(19(21)22)4-5-14(10)18-16(20)9-23-15-6-3-12(17)7-11(15)2/h3-8H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZRPCWXKORNSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5197934.png)
![N-(2-cyclopropylphenyl)-2-{3-[3-(2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5197940.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5197948.png)
![N,N-diethyl-N'-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1,4-benzenediamine](/img/structure/B5197955.png)

![N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5197974.png)

![(4-chlorophenyl)(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)methanone](/img/structure/B5197986.png)
![3-[3-(4-methyl-1-piperazinyl)propyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one dihydrochloride](/img/structure/B5198002.png)
![N-(2,4-dimethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5198028.png)
![5-{3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5198029.png)
![6-amino-3-(1,3-benzodioxol-5-yl)-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5198031.png)